molecular formula C16H25NO5 B6284212 tert-butyl N-{2-hydroxy-3-[(4-methoxyphenyl)methoxy]propyl}carbamate CAS No. 2408968-55-6

tert-butyl N-{2-hydroxy-3-[(4-methoxyphenyl)methoxy]propyl}carbamate

Cat. No.: B6284212
CAS No.: 2408968-55-6
M. Wt: 311.37 g/mol
InChI Key: YBZVSVBRVUPHEW-UHFFFAOYSA-N
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Description

Tert-butyl N-{2-hydroxy-3-[(4-methoxyphenyl)methoxy]propyl}carbamate is a chemical compound that has garnered attention due to its unique physical, chemical, and biological properties. This compound belongs to the class of carbamates, which are widely utilized in various industries, including chemical, pharmaceutical, and agricultural sectors. It is known for its potential anti-inflammatory properties and diverse applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl N-{2-hydroxy-3-[(4-methoxyphenyl)methoxy]propyl}carbamate can be synthesized through a multi-step reaction process. One common method involves the reaction of tert-butylamine with methyl 4-hydroxybenzoate and 2-(4-methoxyphenyl)ethylbromide. The reaction typically requires specific conditions, such as controlled temperature and the presence of suitable solvents like methanol, ethanol, or acetone.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-{2-hydroxy-3-[(4-methoxyphenyl)methoxy]propyl}carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: This involves the replacement of one functional group with another, which can occur under various conditions depending on the reagents used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions employed. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Tert-butyl N-{2-hydroxy-3-[(4-methoxyphenyl)methoxy]propyl}carbamate is extensively used in scientific research due to its versatile properties. Some of its applications include:

    Drug Discovery: The compound’s anti-inflammatory properties make it a candidate for developing new therapeutic agents.

    Polymer Synthesis: It is used in the synthesis of specialized polymers with unique properties.

    Catalysis: The compound serves as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.

Mechanism of Action

The mechanism by which tert-butyl N-{2-hydroxy-3-[(4-methoxyphenyl)methoxy]propyl}carbamate exerts its effects involves interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is known to modulate inflammatory pathways, potentially through the inhibition of key enzymes or signaling molecules involved in the inflammatory response.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-butyl N-{2-hydroxy-3-[(4-methoxyphenyl)methoxy]propyl}carbamate include:

  • Tert-butyl (3-hydroxypropyl)carbamate
  • N-Boc-hydroxylamine
  • Tert-butyl (3-formyl-4-hydroxyphenyl)carbamate

Uniqueness

What sets this compound apart from these similar compounds is its specific molecular structure, which imparts unique physical, chemical, and biological properties. Its potential anti-inflammatory activity and diverse applications in scientific research further highlight its uniqueness.

Properties

CAS No.

2408968-55-6

Molecular Formula

C16H25NO5

Molecular Weight

311.37 g/mol

IUPAC Name

tert-butyl N-[2-hydroxy-3-[(4-methoxyphenyl)methoxy]propyl]carbamate

InChI

InChI=1S/C16H25NO5/c1-16(2,3)22-15(19)17-9-13(18)11-21-10-12-5-7-14(20-4)8-6-12/h5-8,13,18H,9-11H2,1-4H3,(H,17,19)

InChI Key

YBZVSVBRVUPHEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(COCC1=CC=C(C=C1)OC)O

Purity

95

Origin of Product

United States

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